
3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile, also known as NPSB-517, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitrile derivatives and has a molecular weight of 365.39 g/mol.
作用機序
3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. It has been shown to selectively inhibit the activity of certain PTPs such as PTP1B and TCPTP, while having little or no effect on other PTPs. This selectivity is important in the development of drugs that target specific PTPs.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory effects and reduce the severity of autoimmune disorders.
実験室実験の利点と制限
One advantage of using 3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments is its selectivity for certain PTPs, which allows for the development of drugs that target specific PTPs. Additionally, it has been shown to have a number of biochemical and physiological effects, making it a versatile compound for studying various diseases. However, one limitation of using 3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile. One direction is the development of drugs that target specific PTPs for the treatment of various diseases. Another direction is the study of the mechanism of action of 3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile and its effects on intracellular signaling pathways. Additionally, the development of more soluble analogs of 3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile could improve its usefulness in lab experiments.
合成法
The synthesis of 3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile involves the reaction between 3-nitrobenzaldehyde and phenylsulfonylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified by recrystallization or column chromatography.
科学的研究の応用
3-(3-nitrophenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of intracellular signaling pathways. Inhibition of PTPs has been implicated in the treatment of various diseases such as cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-11-15(22(20,21)14-7-2-1-3-8-14)10-12-5-4-6-13(9-12)17(18)19/h1-10H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUMZLNSWUXUSB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

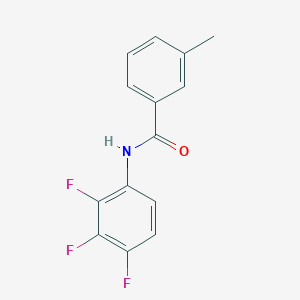
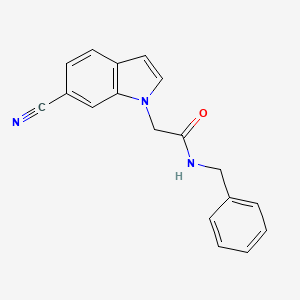
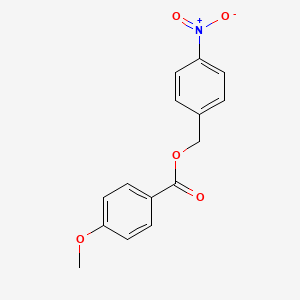
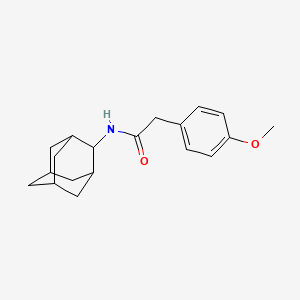
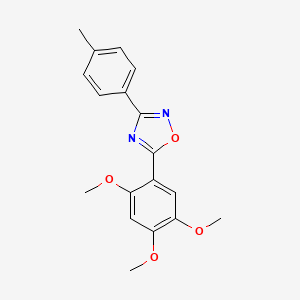

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one](/img/structure/B5709606.png)
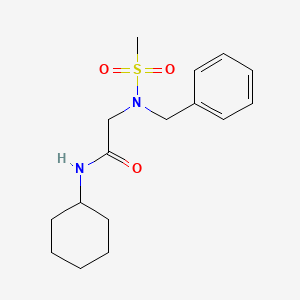
![3-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5709620.png)
![ethyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5709625.png)
![1-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5709632.png)

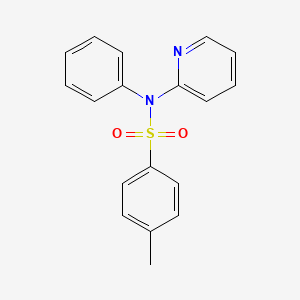
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)